molecular formula C15H18F3NO6 B13522816 Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate succinate

Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate succinate

Katalognummer: B13522816
Molekulargewicht: 365.30 g/mol
InChI-Schlüssel: NCSMQDZMPRBOEW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of butanedioic acid; methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate typically involves the reaction of 2,4,5-trifluorobenzaldehyde with a suitable amine under controlled conditions . The reaction is carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-efficiency reactors and purification techniques to ensure the final product meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions

Butanedioic acid; methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are obtained .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

Butanedioic acid; methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of butanedioic acid; methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity, leading to various biological and chemical outcomes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some similar compounds include:

Uniqueness

Butanedioic acid; methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate is unique due to its specific chemical structure, which imparts distinct chemical and biological properties. Its trifluorophenyl group contributes to its stability and reactivity, making it valuable in various research and industrial applications .

Eigenschaften

Molekularformel

C15H18F3NO6

Molekulargewicht

365.30 g/mol

IUPAC-Name

butanedioic acid;methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate

InChI

InChI=1S/C11H12F3NO2.C4H6O4/c1-17-11(16)4-7(15)2-6-3-9(13)10(14)5-8(6)12;5-3(6)1-2-4(7)8/h3,5,7H,2,4,15H2,1H3;1-2H2,(H,5,6)(H,7,8)

InChI-Schlüssel

NCSMQDZMPRBOEW-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)CC(CC1=CC(=C(C=C1F)F)F)N.C(CC(=O)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.